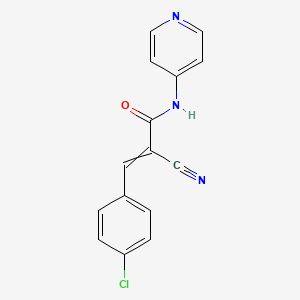

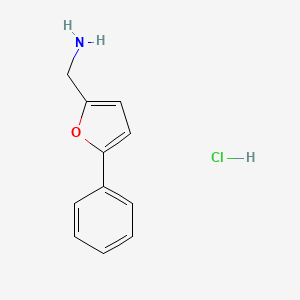

![molecular formula C15H13NO2S2 B2724021 N-(2-([2,3'-联噻吩]-5-基)乙基)呋喃-3-羧酰胺 CAS No. 2034597-02-7](/img/structure/B2724021.png)

N-(2-([2,3'-联噻吩]-5-基)乙基)呋喃-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves the use of acyl chlorides and heterocyclic amine derivatives . The systematic structure–activity relationship (SAR) studies have demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) has significant influence on the anti-influenza activity .Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The dihedral angle between furan and pyridine rings in these molecules is significant .Chemical Reactions Analysis

Furan-carboxamide derivatives have shown to be potent inhibitors of the influenza A H5N1 virus . The hit compound 2,5-dimethyl-N-(2-(benzyl)thio)ethyl)furan-3-carboxamide based on a furan scaffold showed micromolar potency against the H5N1 virus .Physical and Chemical Properties Analysis

The compound crystallizes in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .科学研究应用

抗菌和抗细菌活性

呋喃-2-甲酰胺衍生物对临床上分离出的耐药细菌如鲍曼不动杆菌、肺炎克雷伯菌、阴沟肠杆菌和金黄色葡萄球菌表现出有希望的抗菌活性。这些化合物已经合成并进行各种修饰以增强其对这些病原体的功效。作用机制已得到对接研究和分子动力学模拟的支持,突出了这些化合物作为新型抗菌剂的潜力(Siddiqa 等人,2022 年)。

抗氧化活性

某些呋喃-甲酰胺衍生物已被合成并表征出其抗氧化特性。这些化合物已被评估其减轻氧化应激的能力,表明其在氧化损伤受关注的治疗应用中的潜力(Devi 等人,2010 年)。

染料敏化太阳能电池

呋喃衍生物已用于可再生能源领域,特别是在染料敏化太阳能电池的开发中。研究表明,将呋喃作为吩噻嗪衍生物中的共轭连接体可以显着提高太阳能到电能的转换效率,证明了呋喃-2-甲酰胺衍生物在提高光伏器件性能方面的多功能性(Kim 等人,2011 年)。

材料科学

在材料科学领域,基于呋喃-2,5-二甲酸 (FDCA) 的呋喃-脂肪族聚酰胺已被探索作为传统聚合物的可持续替代品。这些化合物表现出与传统材料相当的性能,同时具有源自可再生资源的优势,突出了它们在创造高性能、环保材料方面的潜力(Jiang 等人,2015 年)。

抗病毒应用

呋喃-甲酰胺衍生物也被发现是甲型 H5N1 流感病毒的有效抑制剂。这些化合物表现出显着的抗病毒活性,使其成为抗病毒剂的进一步开发的候选者,特别是针对致命性流感毒株(Yongshi 等人,2017 年)。

作用机制

Target of Action

The primary target of the compound N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide interacts with its target, the EGFR, by binding to it . This binding interaction was explored by molecular docking . The binding of the compound to the EGFR inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation .

Biochemical Pathways

The compound N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide affects the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts the downstream signaling pathways that are involved in cell growth, proliferation, and differentiation . This disruption can lead to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide is the inhibition of cancer cell growth and proliferation . Some of the compound’s derivatives exhibited potent anticancer activities against certain cancer cell lines, such as human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . These compounds showed weak cytotoxic effects on normal cells, suggesting that they may have low toxicity against normal cells .

属性

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,4-5,7-10H,3,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIDBKLBPJQZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

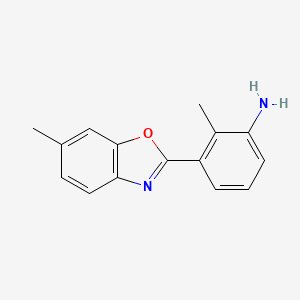

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)

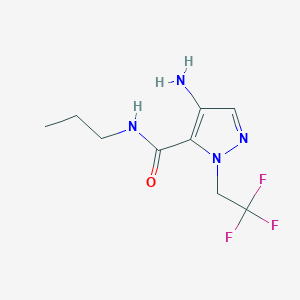

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)

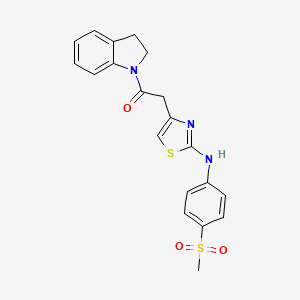

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2723957.png)

![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)